(5-Chloroquinolin-8-yl) 4-bromo-2,5-dimethylbenzenesulfonate
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Overview
Description
(5-Chloroquinolin-8-yl) 4-bromo-2,5-dimethylbenzenesulfonate is a versatile chemical compound used in various scientific research fields. Its unique structure combines a quinoline moiety with a brominated and methylated benzenesulfonate group, making it valuable in medicinal chemistry, drug discovery, and molecular biology.
Mechanism of Action
Target of Action
Quinoline derivatives, to which this compound belongs, are known to have a wide range of biological targets due to their versatile applications in the fields of industrial and synthetic organic chemistry .
Mode of Action
For instance, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
For example, some quinoline derivatives have been found to activate the two-pore domain potassium channel TRESK, which plays a role in neuronal excitability .
Pharmacokinetics
The molecular weight of a related compound, 5-chloro-8-quinolinol, is reported to be 179603 , which could potentially influence its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloroquinolin-8-yl) 4-bromo-2,5-dimethylbenzenesulfonate typically involves multiple steps, starting with the preparation of the quinoline and benzenesulfonate precursors. Common synthetic routes include:
Quinoline Synthesis: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Benzenesulfonate Synthesis: The benzenesulfonate group can be prepared by sulfonation of toluene derivatives, followed by bromination and methylation.
Coupling Reaction: The final step involves coupling the quinoline and benzenesulfonate moieties using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems for precise control .
Chemical Reactions Analysis
Types of Reactions
(5-Chloroquinolin-8-yl) 4-bromo-2,5-dimethylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The quinoline moiety can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), temperature (e.g., 80-100°C).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvent (e.g., acetonitrile), temperature (e.g., room temperature).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvent (e.g., ethanol), temperature (e.g., reflux).
Major Products
Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Scientific Research Applications
(5-Chloroquinolin-8-yl) 4-bromo-2,5-dimethylbenzenesulfonate has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, including antimalarial, antiviral, and anticancer compounds.
Drug Discovery: The compound serves as a lead compound in high-throughput screening assays to identify new drug candidates.
Molecular Biology: It is used in the development of molecular probes and fluorescent markers for studying biological processes.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5-Chloroquinolin-8-yl) 4-bromo-2,5-dimethylbenzenesulfonate stands out due to its unique combination of a quinoline moiety with a brominated and methylated benzenesulfonate group. This structure imparts distinct chemical and biological properties, making it valuable in various research applications.
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) 4-bromo-2,5-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO3S/c1-10-9-16(11(2)8-13(10)18)24(21,22)23-15-6-5-14(19)12-4-3-7-20-17(12)15/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHBGQCNQCQJCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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